molecular formula C11H6BrClF3N B1383219 3-Bromo-4-chloro-2-methyl-6-(trifluoromethyl)quinoline CAS No. 1333253-38-5

3-Bromo-4-chloro-2-methyl-6-(trifluoromethyl)quinoline

Cat. No.: B1383219
CAS No.: 1333253-38-5
M. Wt: 324.52 g/mol
InChI Key: HKICRFKKLHALAW-UHFFFAOYSA-N
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Description

3-Bromo-4-chloro-2-methyl-6-(trifluoromethyl)quinoline is a heterocyclic aromatic compound that belongs to the quinoline family. The presence of bromine, chlorine, methyl, and trifluoromethyl groups in its structure makes it a versatile compound with unique chemical properties. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-chloro-2-methyl-6-(trifluoromethyl)quinoline typically involves multi-step reactions starting from readily available precursors. One common method is the cyclization of substituted anilines with appropriate reagents to form the quinoline ring system. For example, the reaction of 2-trifluoromethylaniline with brominated and chlorinated reagents under controlled conditions can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-chloro-2-methyl-6-(trifluoromethyl)quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinolines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Bromo-4-chloro-2-methyl-6-(trifluoromethyl)quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-4-chloro-2-methyl-6-(trifluoromethyl)quinoline depends on its specific application. In medicinal chemistry, it may act by inhibiting key enzymes or receptors involved in disease pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-4-chloro-2-methyl-6-(trifluoromethyl)quinoline is unique due to the specific combination of substituents on the quinoline ring. The presence of both bromine and chlorine atoms, along with the trifluoromethyl group, imparts distinct chemical and biological properties. This combination can enhance the compound’s reactivity and selectivity in various applications, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

3-bromo-4-chloro-2-methyl-6-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrClF3N/c1-5-9(12)10(13)7-4-6(11(14,15)16)2-3-8(7)17-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKICRFKKLHALAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C2C=C(C=CC2=N1)C(F)(F)F)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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